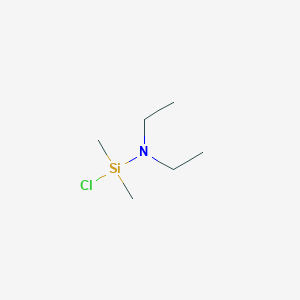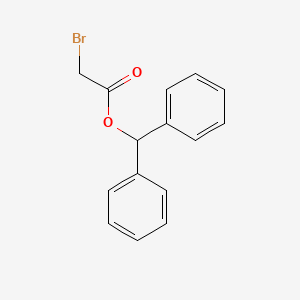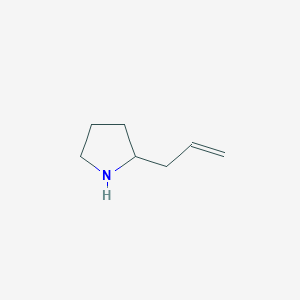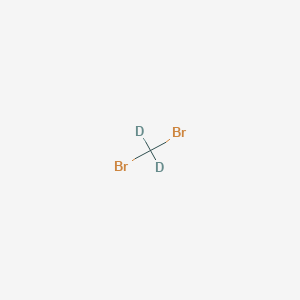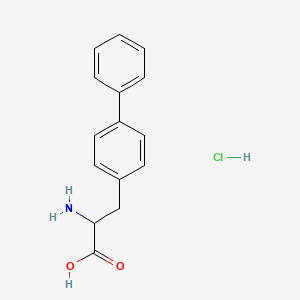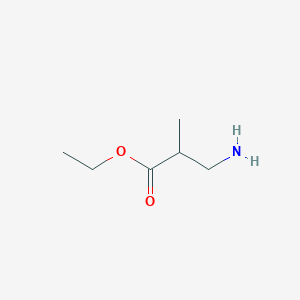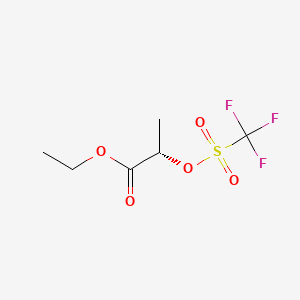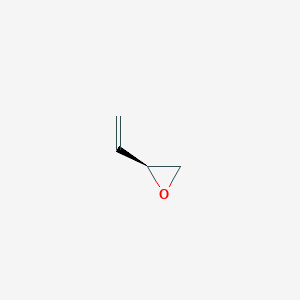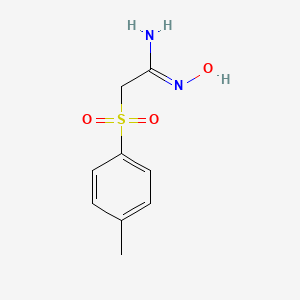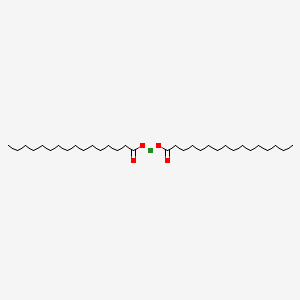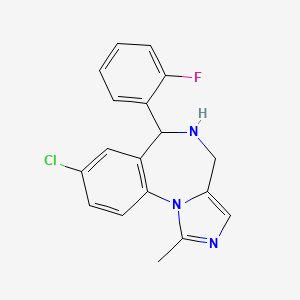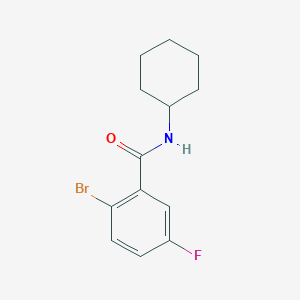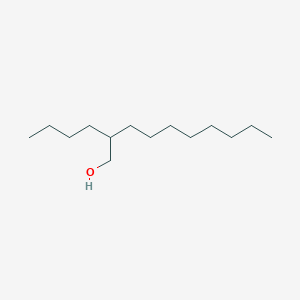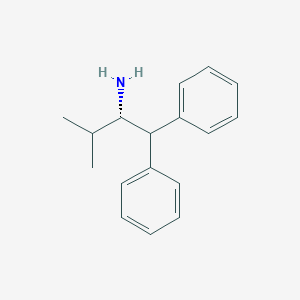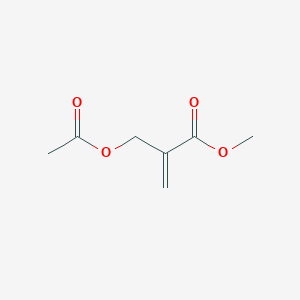
Methyl 2-(acetoxymethyl)acrylate
Übersicht
Beschreibung
Methyl 2-(acetoxymethyl)acrylate (MAM) is an organic compound which is widely used in the synthesis of a variety of products. It is a colorless liquid with a low boiling point and a faint odor. MAM is a versatile and widely used reagent in organic synthesis. It is used in the production of polymers, surfactants, adhesives, and coatings.
Wissenschaftliche Forschungsanwendungen
Radical Polymerization and Copolymerization
Methyl 2-(acetoxymethyl)acrylate (MAcMA) shows notable properties in radical polymerization and copolymerization. It homopolymerizes faster than methyl methacrylate (MMA) despite having large 2-substituents, leading to polymers with higher molecular weight due to steric hindrance-assisted polymerization. Moreover, MAcMA shows higher reactivities in copolymerization with styrene, attributed to the electronegative character of the oxygen atom in the acetoxyl group (Kobatake, Yamada, & Aoki, 1995).
Quantum Mechanical Tools for Polymerization Modeling
Quantum mechanical tools have been used to understand the mechanistic behavior of the free radical polymerization reactions of acrylates, including MAcMA. These studies help in evaluating and rationalizing polymerization rates, contributing to the development of high-molecular-weight polymers (Günaydin et al., 2005).
Photoinduced Living Radical Polymerization
MAcMA has been used in photoinduced living radical polymerization, a process that achieves near-quantitative monomer conversion and yields poly(acrylates) with low dispersities and excellent end group fidelity. This technique demonstrates versatility by polymerizing a range of (meth)acrylate monomers, indicating potential applications in materials chemistry (Anastasaki et al., 2014).
Photopolymerization Initiators
Studies on photocalorimetry have shown the initiation efficiencies of MAcMA derivatives in the polymerization of butyl acrylate, enhancing the understanding of photopolymerization processes. This research contributes to the development of efficient photoinitiators (Catalina et al., 1989).
Polymer Recovery from E-waste
The solubility of acrylate polymers, including MAcMA derivatives, in various organic solvents has been studied to develop methods for recovering value-added products from e-waste. This research is significant in promoting environmentally friendly recycling methods (Lee, Ahn, & Lee, 2023).
Radical Copolymerization and Kinetic Studies
Kinetic studies of radical copolymerization involving MAcMA have been conducted to understand the influence of acyloxy substituents on polymerization rate and polymer properties. These studies provide insights into the polymerization mechanisms and the physical properties of the resulting polymers (Tanaka & Yoshida, 1995).
Dispersion Polymerization in Nonpolar Solvent
Research on dispersion polymerization of MAcMA in nonpolar solvents stabilized by block copolymers formed in situ has shown the formation of monodisperse colloidal poly(methyl acrylate) particles. These findings are crucial for applications in coating technologies (Houillot et al., 2010).
Acrylate Production from Esters
Studies on the production of acrylates from 2-acetoxypropanoic acid esters have shown high yields of acrylate ester from methyl APA esters, indicating potential for large-scale production and industrial applications (Nezam, Peereboom, & Miller, 2017).
Medical-Grade Acrylic Adhesives
MAcMA derivatives have been used in medical-grade acrylic adhesives for skin contact, demonstrating their importance in healthcare applications, such as surgical tapes and dressings (Kenney, Haddock, Sun, & Parreira, 1992).
Eigenschaften
IUPAC Name |
methyl 2-(acetyloxymethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(7(9)10-3)4-11-6(2)8/h1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOQCGSCOCUDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437970 | |
| Record name | METHYL 2-(ACETOXYMETHYL)ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(acetoxymethyl)acrylate | |
CAS RN |
30982-08-2 | |
| Record name | METHYL 2-(ACETOXYMETHYL)ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



